(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone
Description
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Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-16-10-13(9-15-16)23(20,21)18-5-2-4-17(6-7-18)14(19)12-3-8-22-11-12/h3,8-11H,2,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCICVJISNFFQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds containing a 1,3,4-thiadiazole moiety have shown considerable interest for designing new antitumor agents.
Mode of Action
It is known that bioactive properties of thiadiazole derivatives are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which could potentially affect a wide range of biochemical pathways.
Biological Activity
The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique combination of a pyrazole moiety, a diazepane ring, and a thiophene group. Its molecular formula is , with a molecular weight of approximately 422.6 g/mol. The presence of these distinct groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group may facilitate binding to target proteins, modulating their activity. For instance, it has been hypothesized that the compound could act as an inhibitor for certain enzymes involved in cancer proliferation.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of pyrazole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer cells (MDA-MB-436) .
- Antimicrobial Properties : There is ongoing investigation into the antimicrobial potential of this compound, particularly its effectiveness against resistant strains of bacteria.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
Table 1: Biological Activity Data of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antiproliferative | 2.57 | |
| Compound B | Antimicrobial | 5.00 | |
| Compound C | Anti-inflammatory | 10.00 |
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of several pyrazole derivatives, including those structurally related to our compound. The results indicated that certain modifications led to improved potency against cancer cell lines, with IC50 values significantly lower than traditional chemotherapeutics like Olaparib .
Case Study 2: Mechanistic Insights
Research into the mechanism of action revealed that the compound could inhibit specific signaling pathways associated with cancer cell survival and proliferation. The binding affinity to target proteins was assessed using molecular docking studies, which provided insights into the structural requirements for biological activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and sulfonamide moieties exhibit significant anticancer properties. The incorporation of the diazepane structure may enhance the compound's ability to interact with cancer cell pathways. Studies have shown that similar pyrazole derivatives can inhibit tumor growth in various cancer models .
Antimicrobial Properties
Compounds with thiophene and pyrazole rings are known for their antimicrobial activities. The presence of the sulfonyl group may contribute to enhanced interactions with microbial enzymes or receptors, making this compound a candidate for further investigation in treating infections caused by resistant strains of bacteria or fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. The specific structure of this compound may allow it to modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Synthetic Approaches
The synthesis of (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone can be achieved through various methods:
- Condensation Reactions : Using appropriate reagents to facilitate the formation of the diazepane ring from simpler precursors.
- Sulfonation : Introducing the sulfonyl group through electrophilic substitution reactions.
- Formation of Pyrazole and Thiophene Units : Utilizing cyclization reactions to construct the pyrazole and thiophene components.
Case Study 1: Anticancer Screening
A study conducted on a series of pyrazole derivatives demonstrated their efficacy in inhibiting cancer cell proliferation in vitro. The specific compound was tested against breast and lung cancer cell lines, showing IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives similar to this compound were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a thiophene moiety exhibited enhanced activity compared to those without, suggesting that this structural feature is beneficial for antimicrobial action .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis requires multi-step protocols to assemble the diazepane ring, pyrazole sulfonyl group, and thiophene carbonyl moiety. Critical steps include:
- Sulfonylation : Reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with 1,4-diazepane under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide linkage. Temperature control (0–5°C) minimizes side reactions .
- Coupling : Using carbodiimide-based reagents (e.g., EDCI/HOBt) to attach the thiophene-3-carboxylic acid to the diazepane nitrogen. Solvent choice (e.g., DMF or THF) impacts yield .
- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) ensures >95% purity. Monitor via TLC and HPLC .
Q. How can researchers validate the structural integrity of this compound?
Combine spectroscopic and crystallographic methods:
- NMR : H and C NMR confirm connectivity (e.g., diazepane methylene protons at δ 2.8–3.5 ppm; thiophene protons at δ 7.2–7.5 ppm) .
- XRD : Single-crystal X-ray diffraction resolves bond angles and torsional strain. Use SHELXL for refinement, accounting for disorder in flexible diazepane rings .
- Mass Spec : High-resolution ESI-MS verifies molecular weight (expected [M+H]: ~434 Da) .
Advanced Research Questions
Q. What strategies address contradictions in crystallographic data refinement?
Advanced refinement in SHELXL involves:
- Disorder Modeling : Split occupancy for flexible diazepane or thiophene moieties. Apply restraints (e.g., DFIX, SIMU) to maintain geometric rationality .
- Twinned Data : Use TWIN/BASF commands for non-merohedral twinning. Validate with R < 0.05 and CC > 0.9 .
- Validation Tools : Check Platon ADDSYM for missed symmetry and MolProbity for Ramachandran outliers .
Q. How can computational modeling predict biological targets for this compound?
Employ a hybrid approach:
- Docking Studies : Use AutoDock Vina or Glide to screen against kinase or GPCR libraries. Prioritize targets with docking scores < −7 kcal/mol .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .
- SAR Analysis : Modify substituents (e.g., pyrazole methyl or thiophene position) and correlate with activity using QSAR models .
Q. What experimental designs mitigate instability in aqueous solutions?
- Degradation Studies : Use forced degradation (e.g., 0.1 M HCl/NaOH, 40°C/75% RH) monitored by HPLC. Identify hydrolytic cleavage at the sulfonamide or ketone .
- Formulation : Lyophilize with cryoprotectants (trehalose/mannitol) for long-term storage. Confirm stability via DSC (T > 50°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
